
2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. This particular compound features a 2-methyl substitution on the aziridine ring and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine can be achieved through several methods:
Ring-Closing Reactions: One common method involves the cyclization of appropriate precursors. For instance, the reaction of 3-methylbut-2-en-1-amine with a suitable electrophile can lead to the formation of the aziridine ring.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a halogenated precursor with an aziridine derivative. This method often requires the use of strong bases and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of aziridines, including this compound, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening are employed to streamline the production process.
化学反応の分析
Types of Reactions
2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce amines.
科学的研究の応用
2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers. Its high reactivity makes it useful in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Aziridines are explored for their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of 2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the modification of biological molecules or the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the 2-methyl and 3-methylbut-2-en-1-yl substitutions.
2-Methylaziridine: Similar to 2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine but without the 3-methylbut-2-en-1-yl group.
3-Methylbut-2-en-1-yl aziridine: Lacks the 2-methyl substitution on the aziridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines
特性
CAS番号 |
696660-15-8 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
2-methyl-1-(3-methylbut-2-enyl)aziridine |
InChI |
InChI=1S/C8H15N/c1-7(2)4-5-9-6-8(9)3/h4,8H,5-6H2,1-3H3 |
InChIキー |
OQTNFOFTHBTGDO-UHFFFAOYSA-N |
正規SMILES |
CC1CN1CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)
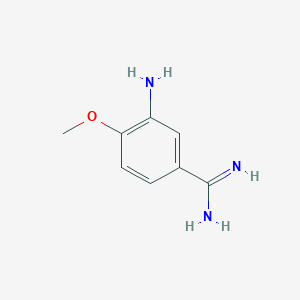
![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)
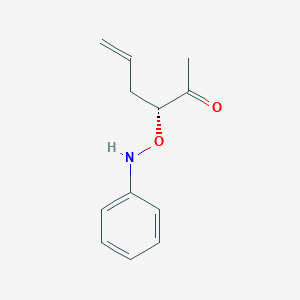
![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)
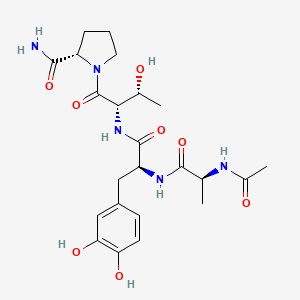
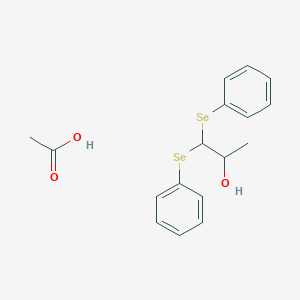
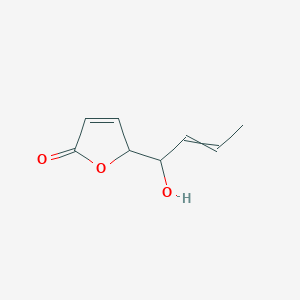
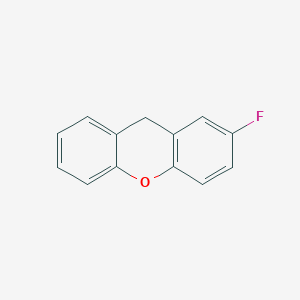
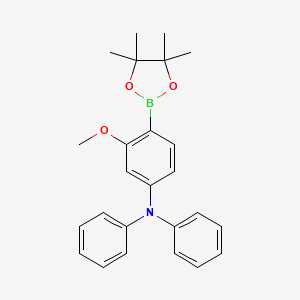
![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
